Methyl 1,4-diazepane-2-carboxylate dihydrochloride
CAS No.:
Cat. No.: VC15940702
Molecular Formula: C7H16Cl2N2O2
Molecular Weight: 231.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16Cl2N2O2 |
|---|---|
| Molecular Weight | 231.12 g/mol |
| IUPAC Name | methyl 1,4-diazepane-2-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-5-8-3-2-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H |
| Standard InChI Key | LZMRAZFSIJKZNE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CNCCCN1.Cl.Cl |
Introduction
Structural and Chemical Properties
Methyl 1,4-diazepane-2-carboxylate dihydrochloride belongs to the diazepane family, a class of seven-membered heterocycles with two nitrogen atoms. The molecular formula is , yielding a molecular weight of 231.11 g/mol . The diazepane ring adopts a chair-like conformation, with the methyl ester group at position 2 contributing to steric and electronic modulation. X-ray crystallography of related diazepane derivatives reveals bond lengths of 1.45–1.50 Å for C–N bonds and 1.22 Å for the ester carbonyl group, consistent with typical sp³ and sp² hybridization .
The hydrochloride salt form enhances solubility in polar solvents such as water and methanol, with a measured solubility of 12 mg/mL at 25°C . Spectral characterization via NMR (400 MHz, DMSO) shows distinct signals: δ 3.72–3.38 (m, 4H, diazepane protons), δ 3.29 (s, 3H, methyl ester), and δ 1.80–1.53 (m, 2H, ring protons) . Infrared spectroscopy confirms the presence of carbonyl (1720 cm) and ammonium (2500–3000 cm) stretches .
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 1,4-diazepane-2-carboxylate dihydrochloride typically proceeds via a multi-step sequence involving reductive amination, esterification, and salt formation. A representative protocol involves:
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Reductive Amination: Reacting 1,4-diazepane with methyl glyoxylate in the presence of sodium triacetoxyborohydride (NaBH(OAc)) to form the methyl ester intermediate .
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Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .
Analytical Characterization
Synthetic batches are rigorously characterized using:
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Liquid Chromatography-Mass Spectrometry (LC-MS): A retention time () of 0.82 min and [M+H] = 157.08 confirm molecular identity .
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Nuclear Magnetic Resonance (NMR): and NMR spectra align with predicted splitting patterns and chemical shifts .
Pharmacological Applications
Antiviral Activity
Methyl 1,4-diazepane-2-carboxylate dihydrochloride serves as a critical intermediate in synthesizing SARS-CoV-2 Mpro inhibitors. Derivatives such as (5-chloropyridin-3-yl)(4-(2-chlorobenzyl)-1,4-diazepan-1-yl)methanone exhibit IC values of 16 nM against Mpro, attributed to optimal binding in the S1 and S2 pockets . Molecular dynamics simulations reveal that the diazepane ring facilitates hydrogen bonding with catalytic residues His41 and Cys145, while the methyl ester enhances metabolic stability .
Structure-Activity Relationships (SAR)
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Substituent Effects: Introducing hydrophobic groups (e.g., 4-bromo-2-ethylbenzyl) at the diazepane nitrogen improves binding affinity by 10-fold .
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Salt Form Impact: The dihydrochloride salt increases aqueous solubility by 40% compared to the free base, enhancing bioavailability .
Metabolic and Pharmacokinetic Profile
In vitro studies using human liver microsomes demonstrate moderate metabolic stability (t = 45 min), with primary metabolites resulting from ester hydrolysis . The compound exhibits low permeability (P = 2.1 × 10 cm/s) in Caco-2 assays, suggesting efflux transporter involvement .
Comparative Analysis with Analogues
| Property | Methyl 1,4-Diazepane-2-carboxylate Dihydrochloride | 1,4-Diazepane Free Base |
|---|---|---|
| Solubility (HO) | 12 mg/mL | 3 mg/mL |
| Metabolic Stability (t) | 45 min | 22 min |
| IC (SARS-CoV-2 Mpro) | 16 nM (derivatives) | 230 nM (derivatives) |
Industrial and Research Applications
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